molecular formula C11H22N3O3+ B11643465 4-(3-{[(2E)-2-(hydroxyimino)propanoyl]amino}propyl)-4-methylmorpholin-4-ium

4-(3-{[(2E)-2-(hydroxyimino)propanoyl]amino}propyl)-4-methylmorpholin-4-ium

Cat. No.: B11643465
M. Wt: 244.31 g/mol
InChI Key: ZMVUYUKMDLJEAL-UHFFFAOYSA-O
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Description

4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a hydroxyimino group and a propanamide moiety. Its chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM typically involves multiple steps, starting with the preparation of the morpholine ring. The hydroxyimino group is introduced through a reaction with hydroxylamine, while the propanamide moiety is added via an amide coupling reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve specific pH levels, temperatures, and solvents to optimize the reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The propanamide moiety can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and hydroxyimino group provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C11H22N3O3+

Molecular Weight

244.31 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-[3-(4-methylmorpholin-4-ium-4-yl)propyl]propanamide

InChI

InChI=1S/C11H21N3O3/c1-10(13-16)11(15)12-4-3-5-14(2)6-8-17-9-7-14/h3-9H2,1-2H3,(H-,12,15,16)/p+1

InChI Key

ZMVUYUKMDLJEAL-UHFFFAOYSA-O

Isomeric SMILES

C/C(=N\O)/C(=O)NCCC[N+]1(CCOCC1)C

Canonical SMILES

CC(=NO)C(=O)NCCC[N+]1(CCOCC1)C

Origin of Product

United States

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